molecular formula C21H22N2O5S B1677895 Nafcillin CAS No. 147-52-4

Nafcillin

Cat. No. B1677895
CAS RN: 147-52-4
M. Wt: 414.5 g/mol
InChI Key: GPXLMGHLHQJAGZ-JTDSTZFVSA-N
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Description

Nafcillin is a semi-synthetic antibiotic related to penicillin. It is a narrow-spectrum beta-lactam antibiotic drug that is resistant to inactivation by staphylococcal penicillinase and is active against penicillinase-producing and non-penicillinase-producing strains of Staphylococcus species .


Synthesis Analysis

Nafcillin Sodium is chemically designated as mono sodium (2S, 5R, 6R)-6-[[2-ethoxy-1-naphthyl) carbonyl] amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo [3.2.0] heptane-2-carboxylate. It is a semi-synthetic penicillin antibiotic substance derived from 6-aminopenicillanic acid . The synthesis of process-related impurities of Nafcillin Sodium, generated during the preparation of Nafcillin Sodium Bulk drug, is described in the literature .


Molecular Structure Analysis

The molecular formula of Nafcillin is C21H22N2O5S. The average mass is 414.475 Da and the mono-isotopic mass is 414.124939 Da .


Chemical Reactions Analysis

Nafcillin is highly resistant to inactivation by staphylococcal penicillinase and is active against penicillinase-producing and non-penicillinase-producing strains of Staphylococcus species . There is evidence that nafcillin induces cytochrome P-450 enzymes, specifically CYP2C9 .


Physical And Chemical Properties Analysis

Nafcillin is a semi-synthetic antibiotic substance derived from 6-amino-penicillanic acid. The chemical formula is C21H22N2O5S .

Safety And Hazards

Nafcillin may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is used to treat bacterial infections and should be used only to treat or prevent infections that are proven or strongly suspected to be caused by bacteria .

Future Directions

The Neonatal Antimicrobial Stewardship Program recommendation that nafcillin be used for late-onset sepsis reduced overall vancomycin utilization by 67% without changing the duration of culture positivity, recurrence of the same infection within 14 days after discontinuation of antibiotic therapy, and mortality . This suggests that nafcillin can be a safe alternative to vancomycin for empirical therapy of late-onset sepsis among NICU infants who do not have a history of methicillin-resistant S aureus infection or colonization .

properties

IUPAC Name

(2S,5R,6R)-6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S/c1-4-28-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)29-19(15)23/h5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27)/t15-,16+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXLMGHLHQJAGZ-JTDSTZFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

985-16-0 (mono-hydrochloride salt, anhydrous)
Record name Nafcillin [INN:BAN]
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DSSTOX Substance ID

DTXSID8023343
Record name Nafcillin
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Molecular Weight

414.5 g/mol
Source PubChem
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Physical Description

Solid
Record name Nafcillin
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Solubility

Soluble, NOT MORE THAN SLIGHT CHARACTERISTIC ODOR; WHITE TO YELLOWISH WHITE POWDER; FREELY SOL IN WATER & CHLOROFORM, SOL IN ALCOHOL /NAFCILLIN SODIUM/, 1.72e-02 g/L
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Mechanism of Action

Like other penicillins, nafcillin exerts a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication in the bacterial cell wall synthesis. It inhibits the biosynthesis of the bacterial cell wall by forming covalent bonds with penicillin-binding proteins that play a critical role in the final transpeptidation process. Binding to penicillin-binding proteins inhibits the transpeptidase and carboxypeptidase activities conferred by these proteins and prevents the formation of the crosslinks., SODIUM NAFCILLIN & METHICILLIN ARE GOOD EXAMPLES OF A STRUCTURAL DESIGN THAT INHIBITS BETA-LACTAM HYDROLYSIS BY STERIC CROWDING. /SODIUM NAFCILLIN/, The penicillins and their metabolites are potent immunogens because of their ability to combine with proteins and act as haptens for acute antibody-mediated reactions. The most frequent (about 95 percent) or "major" determinant of penicillin allergy is the penicilloyl determinant produced by opening the beta-lactam ring of the penicillin. This allows linkage of the penicillin to protein at the amide group. "Minor" determinants (less frequent) are the other metabolites formed, including native penicillin and penicilloic acids. /Penicillins/, Bactericidal; inhibit bacterial cell wall synthesis. Action is dependent on the ability of penicillins to reach and bind penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Penicillin-binding proteins (which include transpeptidases, carboxypeptidases, and endopeptidases) are enzymes that are involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Penicillins bind to, and inactivate, penicillin-binding proteins, resulting in the weakening of the bacterial cell wall and lysis. /Penicillins/
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Product Name

Nafcillin

CAS RN

147-52-4, 985-16-0
Record name Nafcillin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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